Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)
Overview
Description
“Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)” is a chemical compound with the molecular formula C29H34BNOP2Ru . It is also known as Ru-MACHO®-BH . This compound is a white to yellow powder and is air sensitive .
Molecular Structure Analysis
The molecular structure of this compound consists of 29 carbon atoms, 34 hydrogen atoms, 1 boron atom, 1 nitrogen atom, 1 oxygen atom, 2 phosphorus atoms, and 1 ruthenium atom . The molecular weight is 586.42 g/mol .
Chemical Reactions Analysis
This compound is used as a catalyst for the hydrogenation of esters .
Physical And Chemical Properties Analysis
This compound is a white to yellow powder . It is air sensitive . The molecular weight of the compound is 586.42 g/mol .
Scientific Research Applications
Catalysis in Chemical Reactions
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II), also known as Ru-MACHO-BH, is prominently used as a catalyst in various chemical reactions. Its application includes the dehydrogenation of methanol and the hydrogenation of esters, particularly alkyl oxalates, phthalates, and malonates (Yao, 2015).
Coupling Cyclization of γ-Amino Alcohols
This compound has shown remarkable efficiency in the coupling cyclization of γ-amino alcohols with secondary alcohols. The process yields pyridine or quinoline derivatives in good to high isolated yields, demonstrating a high level of efficiency even at very low catalyst loadings (Pan et al., 2016).
Hydration of Nitriles
Ru-MACHO-BH and its variants are effective catalysts for the hydration of nitriles to amides. The prepared compounds exhibit activity under neutral conditions, indicating their utility in creating specific amide structures (Šmejkal & Breit, 2007).
Synthesis of Polymers and Hyperbranched Materials
The compound has been utilized in the catalyzed copolymerization of acetophenone, leading to the formation of linear copolymers and hyperbranched materials. This application underscores its versatility in material science, particularly in the synthesis of complex polymer structures (Londergan et al., 1998).
Safety And Hazards
This compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) according to Regulation (EC) No 1272/2008 . It should be handled under inert gas and should not be allowed to contact with air . In case of eye contact, rinse cautiously with water for several minutes . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
InChI |
InChI=1S/C28H29NP2.CO.B.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;;/q;;-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGHWPZLHRISL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-].[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Ru+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BNOP2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) | |
CAS RN |
1295649-41-0 | |
Record name | Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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